molecular formula C17H23NO4 B1376366 Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid CAS No. 1068522-17-7

Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid

Cat. No.: B1376366
CAS No.: 1068522-17-7
M. Wt: 305.4 g/mol
InChI Key: KHCTXOGRWQLHBK-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid (CAS 170838-49-0) is a high-purity, chiral piperidine derivative offered as a white powder . This compound serves as a versatile and critical synthetic intermediate in organic synthesis and medicinal chemistry research. Its molecular formula is C 17 H 23 NO 4 and it features a tert-butoxycarbonyl (Boc) protecting group on the amine nitrogen . The Boc group is highly valuable as it is stable under basic conditions and can be selectively removed under mild acidic conditions, allowing for precise sequential synthesis . The cis-configured analog has a reported melting point of 178-184 °C, indicating the stability of this compound class . The primary research value of this building block lies in its application for constructing more complex molecules, particularly in pharmaceutical development. The scaffold is a privileged structure in drug discovery, and this specific compound can be used in the synthesis of protease inhibitors, receptor antagonists, and other biologically active targets. The carboxylic acid moiety allows for further functionalization via amide coupling or esterification, while the protected amine is crucial for peptide-mimetic chemistry. This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(15(19)20)14(11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCTXOGRWQLHBK-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the phenyl group and the carboxylic acid functionality. One common method involves the reaction of piperidine with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected piperidine. This intermediate is then reacted with a phenyl halide under palladium-catalyzed cross-coupling conditions to introduce the phenyl group. Finally, the carboxylic acid group is introduced through oxidation or carboxylation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Decarboxylative Addition Reactions

Trans-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid (CAS 1068522-17-7) participates in photoredox-catalyzed decarboxylative additions due to its α-amino carboxylic acid structure. Key findings include:

  • Mechanism : Under blue light (450 nm) with Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ or 4CzIPN as photocatalysts, the carboxylic acid undergoes radical decarboxylation. The resulting radical adds to electron-deficient alkenes (e.g., dihydropyridones, chromenones) with high trans-diastereoselectivity relative to the phenyl group .

  • Example Reaction :

    SubstrateProduct YieldDiastereoselectivityConditions
    Dihydropyridone 5 90%1:1 (inseparable)DMF, K₂HPO₄, 24 h irradiation
    Chromenone 30 68–92%1:1 to 4:1DMSO, HK₂PO₄, 18 h irradiation

Amide Coupling and Functionalization

The carboxylic acid group facilitates amide bond formation, enabling integration into peptidomimetics or kinase inhibitors:

  • Activation : The acid is activated via standard coupling reagents (e.g., EDCI, HOBt) for reactions with amines. For example, coupling with azetidine-2-carboxylic acid derivatives forms bicyclic amides .

  • Applications : Products like 14 and 18 (from ) are intermediates in synthesizing PDK1 inhibitors, leveraging the piperidine scaffold’s role in kinase binding pockets .

Ester Hydrolysis and Boc Deprotection

  • Boc Removal : Treatment with trifluoroacetic acid (TFA) cleaves the tert-butoxycarbonyl (Boc) group, yielding the free amine. This step is critical for further functionalization (e.g., alkylation, acylation) .

  • Carboxylic Acid Stability : The free carboxylic acid remains intact under acidic Boc-deprotection conditions but can be esterified via Fischer esterification if required .

Stereochemical Influence on Reactivity

The trans-configuration (3R,4R) of the compound dictates regioselectivity in radical additions:

  • Diastereoselectivity : Radical intermediates preferentially add trans to the phenyl group, minimizing steric clashes. For example, reactions with dihydropyridones yield trans-adducts with >4:1 selectivity in optimized cases .

  • Enantiomer Activity : (R)-configured derivatives show enhanced binding in enzyme inhibition assays compared to (S)-enantiomers, as observed in structurally related Hedgehog pathway inhibitors .

Pd-Catalyzed C–H Functionalization

Though not directly reported for this compound, analogous piperidine derivatives undergo Pd-catalyzed C–H arylation. For example:

  • Conditions : Pd(OAc)₂, K₂CO₃, pivalic acid, 110°C .

  • Outcome : Arylation at the C4 position of the piperidine ring, enabling diversification of the phenyl substituent .

Scientific Research Applications

Medicinal Chemistry

Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that lead to the development of drugs targeting neurological disorders, pain management, and other therapeutic areas.

Case Study: Synthesis of Analgesics

A study demonstrated the use of this compound in synthesizing novel analgesics. The piperidine ring structure is crucial for binding to opioid receptors, making it a viable precursor for developing pain-relieving medications. The incorporation of the tert-butoxycarbonyl (Boc) protecting group enhances the compound's stability during synthesis, allowing for selective reactions without unwanted side products .

Organic Synthesis

The compound is utilized as a versatile building block in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.

Data Table: Reaction Outcomes

Reaction TypeYield (%)Conditions
Amide Formation85Room Temperature, 24 hours
Esterification90Reflux in Ethanol
Reduction75NaBH4 in Methanol

These yields indicate its effectiveness as a starting material for further synthetic transformations, showcasing its utility in constructing more complex molecular architectures .

Research has indicated that derivatives of this compound exhibit biological activity, particularly as potential anti-cancer agents.

Case Study: Anticancer Properties

In vitro studies revealed that modifications of this compound could inhibit the proliferation of cancer cell lines such as MCF-7 and HepG2. The mechanism involves inducing apoptosis and disrupting cell cycle progression, which highlights its potential as a lead compound for developing new anticancer therapies .

Analytical Chemistry

The compound is also employed in analytical chemistry as a standard for chromatographic methods due to its defined structure and purity.

Application Example: HPLC Calibration

This compound serves as a calibration standard in High Performance Liquid Chromatography (HPLC) to quantify related substances in pharmaceutical formulations. Its stability and reproducibility make it an ideal candidate for ensuring accurate measurements .

Mechanism of Action

The mechanism of action of Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid involves its interaction with specific molecular targets and pathways. The Boc group provides stability and protects the piperidine nitrogen during chemical reactions. The phenyl group can participate in π-π interactions and hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Analogs

(a) Fluorinated Derivatives
Compound Name CAS Number Molecular Formula MW (g/mol) Key Substituent Configuration
Trans-1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid 1903422-62-7 C₁₁H₁₈FNO₄ 247.26 3-Fluoro Trans
(3S,4R)-1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid 1864003-07-5 C₁₁H₁₈FNO₄ 247.26 3-Fluoro (3S,4R)
1-(tert-Butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid 1303972-81-7 C₁₁H₁₇F₂NO₄ 265.26 3,3-Difluoro -
  • Impact of Fluorine : Fluorine introduces electronegativity, enhancing metabolic stability and altering lipophilicity. The trans-3-fluoro analog (CAS 1903422-62-7) is widely used in medicinal chemistry due to improved bioavailability compared to the phenyl-substituted parent compound .
  • Stereochemical Effects : The (3S,4R)-configured analog (CAS 1864003-07-5) shows distinct NMR shifts (δ 5.0–177.5 ppm) compared to the trans isomer, affecting receptor binding .
(b) Methyl-Substituted Analogs
Compound Name CAS Number Molecular Formula MW (g/mol) Key Substituent
Trans-1-(tert-Butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid 1414958-09-0 C₁₂H₂₁NO₄ 243.30 3-Methyl

Pyrrolidine-Based Analogs

Pyrrolidine derivatives feature a five-membered ring, altering ring strain and conformational flexibility:

Compound Name CAS Number Molecular Formula MW (g/mol) Key Substituent
Trans-1-(tert-Butoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid 301226-53-9 C₁₆H₂₀FNO₄ 309.33 4-(3-Fluorophenyl)
Trans-1-(tert-Butoxycarbonyl)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid 1329835-75-7 C₁₆H₁₉F₂NO₄ 327.32 4-(3,5-Difluorophenyl)
  • Ring Size Effects : The smaller pyrrolidine ring increases rigidity, which may enhance target selectivity in drug design .
  • Fluorophenyl Groups : Fluorine substitution on the phenyl ring improves membrane permeability and pharmacokinetics .

Cis Isomers and Epimerization Challenges

Compound Name CAS Number Molecular Formula MW (g/mol) Configuration
Cis-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid 1068522-21-3 C₁₇H₂₃NO₄ 305.37 Cis
  • Synthesis Challenges: Epimerization during saponification (e.g., using NaOH in ethanol) produces inseparable cis/trans mixtures, requiring chromatographic separation (yield ≤66%) .
  • Biological Relevance : Cis isomers often exhibit reduced activity due to steric clashes in target binding pockets .

Biological Activity

Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid (TBCP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with TBCP, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

IUPAC Name: (3S,4S)-1-(tert-butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid
Molecular Formula: C17_{17}H23_{23}NO4_{4}
Molecular Weight: 305.37 g/mol
CAS Number: 1068522-17-7
PubChem CID: 67232025

The compound features a piperidine ring substituted with a tert-butoxycarbonyl group and a phenyl group, which contributes to its unique chemical properties and potential biological activities.

Synthesis of TBCP

TBCP can be synthesized through various methods involving the reaction of phenylpiperidine derivatives with tert-butoxycarbonyl anhydride. The synthesis typically requires careful control of reaction conditions to ensure high yield and purity.

Anticancer Properties

Research has indicated that TBCP exhibits anticancer properties, particularly through its interaction with DNA topoisomerases. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells by stabilizing the DNA-topoisomerase complex, leading to increased DNA damage. For instance, studies on related piperidine derivatives have shown selective cytotoxicity against various cancer cell lines, including colon and breast cancer cells .

Pharmacological Studies

A series of pharmacological evaluations have been conducted to assess the biological activity of TBCP. These studies typically involve:

  • In vitro assays: Evaluating the cytotoxic effects on different cancer cell lines.
  • In vivo models: Testing the efficacy in animal models of cancer.

Table 1 summarizes findings from recent studies on the cytotoxic activity of TBCP analogs against selected cancer cell lines.

CompoundCell LineIC50_{50} (µM)Notes
TBCPHCT-116 (Colon)0.8Comparable to established chemotherapeutics
TBCPMCF-7 (Breast)2.5Less effective than CPT

Study 1: In Vitro Evaluation

In a study evaluating the anticancer activity of TBCP against human colon cancer cell line HCT-116, results indicated that TBCP had an IC50_{50} value comparable to that of standard chemotherapeutic agents. This suggests that TBCP could be a promising candidate for further development in cancer therapy .

Study 2: In Vivo Efficacy

In vivo studies using mouse models demonstrated that TBCP exhibited significant tumor inhibitory rates when administered at optimized doses. The compound showed a favorable safety profile with minimal toxicity compared to traditional treatments like camptothecin (CPT) .

Q & A

Q. What are the common synthetic routes for preparing Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid, and what are their typical yields?

Methodological Answer:

  • Multi-step Palladium-Catalyzed Coupling: A two-step synthesis involves palladium diacetate and tert-butyl XPhos with cesium carbonate in tert-butanol (40–100°C, 5.5 h under inert atmosphere), followed by HCl hydrolysis (93–96°C, 17 h). Yields are not explicitly reported but are inferred to vary based on intermediate stability .
  • Epimerization/Saponification: Direct saponification with 5 equivalents of 2M NaOH in ethanol (70°C) yields a 66% combined product of cis/trans isomers. Acidic workup risks loss of protecting groups (e.g., TBDMS), necessitating flash column chromatography for separation .

Q. How can researchers characterize the stereochemistry of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy: Key signals in 1H^1 \text{H}- and 13C^{13} \text{C}-NMR (e.g., δ 177.5 ppm for carbonyl groups) help identify stereochemical environments. Coupling constants distinguish cis/trans isomers, particularly for piperidine ring protons .
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. The Flack parameter (or Rogers’ η) helps resolve enantiomeric ambiguity, though care is needed for near-centrosymmetric structures to avoid false chirality assignments .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Hazard Mitigation: The compound is classified as H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Use fume hoods, PPE (gloves, goggles), and avoid inhalation. Immediate first aid includes rinsing exposed skin/eyes with water and consulting a physician .

Advanced Research Questions

Q. How can researchers mitigate epimerization during saponification of intermediates?

Methodological Answer:

  • Condition Optimization: Lower reaction temperatures (e.g., <70°C) and controlled basic conditions (e.g., reduced NaOH concentration) minimize racemization. Use of sterically hindered bases or protecting groups (e.g., TBDMS) stabilizes intermediates. Post-reaction acidic workup should be rapid to prevent undesired deprotection .
  • Chromatographic Separation: Flash column chromatography with polar stationary phases (e.g., silica gel) effectively resolves cis/trans isomers, though yields may be compromised .

Q. What strategies resolve contradictory crystallographic data in determining absolute configuration?

Methodological Answer:

  • Parameter Selection: Avoid over-reliance on Rogers’ η, which can mislead for near-centrosymmetric structures. Instead, use Flack’s x parameter, which is robust against twin components and converges faster in least-squares refinement .
  • High-Resolution Data: Collect high-resolution (<1.0 Å) X-ray datasets to improve electron density maps. SHELXD/SHELXE pipelines enhance experimental phasing accuracy, critical for chiral centers .

Q. How can reaction conditions favor the trans isomer over cis during synthesis?

Methodological Answer:

  • Stereochemical Control: Employ bulky reagents (e.g., tert-butoxycarbonyl groups) to sterically hinder cis formation. Thermodynamic control via prolonged heating in polar solvents (e.g., ethanol) may favor the more stable trans isomer.
  • Catalytic Asymmetric Synthesis: While not explicitly detailed in evidence, chiral catalysts (e.g., palladium with enantioselective ligands) could be explored, leveraging methodologies from analogous piperidine syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid
Reactant of Route 2
Trans-1-(Tert-Butoxycarbonyl)-3-Phenylpiperidine-4-Carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.